![molecular formula C27H30N6O2 B12973730 Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide](/img/structure/B12973730.png)
Rel-N-(6'-((2R,6S)-2,6-dimethylmorpholino)-[3,3'-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a bipyridine core, a morpholino group, and a pyrrolo[3,2-b]pyridine moiety. These structural features contribute to its diverse chemical reactivity and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide typically involves multiple steps, including the formation of the bipyridine core, the introduction of the morpholino group, and the construction of the pyrrolo[3,2-b]pyridine ring. Common synthetic routes may involve:
Formation of Bipyridine Core: This step often involves the coupling of two pyridine rings through a suitable linker, such as a halogenated intermediate, under conditions that promote the formation of the bipyridine structure.
Introduction of Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions, where a suitable morpholine derivative reacts with a halogenated bipyridine intermediate.
Construction of Pyrrolo[3,2-b]pyridine Ring: This step may involve cyclization reactions, where a suitable precursor undergoes intramolecular cyclization to form the pyrrolo[3,2-b]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated intermediates, nucleophiles, and electrophiles under suitable solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer double bonds or oxygen atoms.
Applications De Recherche Scientifique
Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including interactions with proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of new materials, including polymers and catalysts, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or nucleic acids, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Rel-N-(6’-((2R,6S)-2,6-dimethylmorpholino)-[3,3’-bipyridin]-5-yl)-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide can be compared with other similar compounds, such as:
Sonidegib: A compound with a similar bipyridine core and morpholino group, used as a hedgehog pathway inhibitor in cancer therapy.
Vismodegib: Another hedgehog pathway inhibitor with a related structure, used in the treatment of basal cell carcinoma.
Cyclopamine: A naturally occurring alkaloid that inhibits the hedgehog signaling pathway, with a different structural framework but similar biological activity.
Propriétés
Formule moléculaire |
C27H30N6O2 |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
N-[5-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]pyridin-3-yl]-3-ethyl-2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C27H30N6O2/c1-5-22-18(4)30-23-7-8-24(32-26(22)23)27(34)31-21-10-20(11-28-13-21)19-6-9-25(29-12-19)33-14-16(2)35-17(3)15-33/h6-13,16-17,30H,5,14-15H2,1-4H3,(H,31,34)/t16-,17+ |
Clé InChI |
RNFDHCAZDRPLHT-CALCHBBNSA-N |
SMILES isomérique |
CCC1=C(NC2=C1N=C(C=C2)C(=O)NC3=CN=CC(=C3)C4=CN=C(C=C4)N5C[C@H](O[C@H](C5)C)C)C |
SMILES canonique |
CCC1=C(NC2=C1N=C(C=C2)C(=O)NC3=CN=CC(=C3)C4=CN=C(C=C4)N5CC(OC(C5)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)
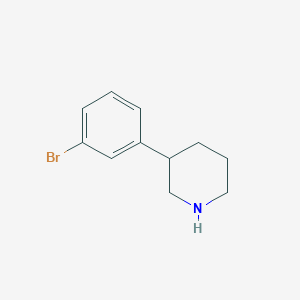


![2-Bromo-8-(4-((trifluoromethyl)thio)phenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12973700.png)

![6-Methoxyimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12973713.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanone](/img/structure/B12973715.png)
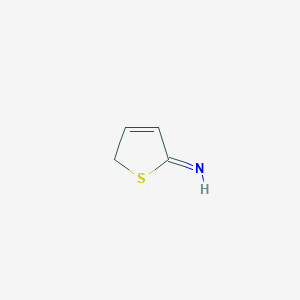
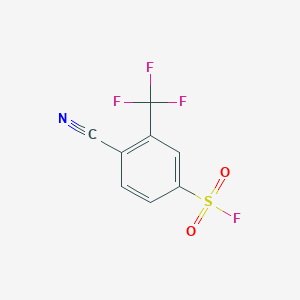
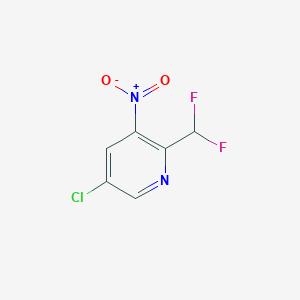

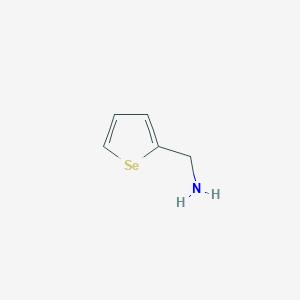
![10,10-Difluoro-6-azadispiro[2.0.54.13]decane hydrochloride](/img/structure/B12973746.png)
